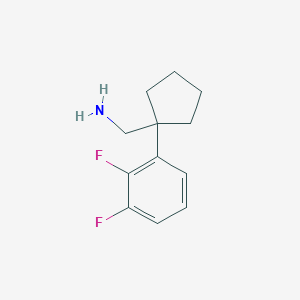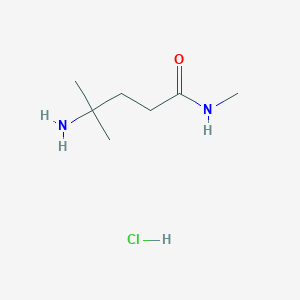
1-(2,3-Difluorophenyl)cyclopentanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Difluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(2,3-Difluorophenyl)cyclopentanemethanamine typically involves several steps. One common method includes the reaction of 2,3-difluorobenzyl chloride with cyclopentylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
1-(2,3-Difluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Applications De Recherche Scientifique
1-(2,3-Difluorophenyl)cyclopentanemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.
Medicine: Research involving this compound includes the investigation of its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(2,3-Difluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)cyclopentanemethanamine: This compound has a similar structure but with fluorine atoms at different positions, leading to variations in reactivity and biological activity.
1-(2,3-Difluorophenyl)cyclopropanemethanamine: The cyclopropane ring in this compound introduces different steric and electronic effects, influencing its chemical behavior.
1-(2,3-Difluorophenyl)cyclopentylmethanol:
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15F2N |
|---|---|
Poids moléculaire |
211.25 g/mol |
Nom IUPAC |
[1-(2,3-difluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 |
Clé InChI |
OHHYGCQTASTKJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740604.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740605.png)
![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)

![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)
![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)
